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Compound of Interest

Compound Name: 1,1-Diphenylpropane

Cat. No.: B075321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the
organic compound 1,1-Diphenylpropane (CAS No: 1530-03-6). The document focuses on
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), presenting the accessible data in a structured format and outlining detailed experimental
protocols for the acquisition of such spectra. This guide is intended to serve as a valuable
resource for researchers and professionals engaged in the identification, characterization, and
analysis of small organic molecules.

Spectroscopic Data Summary

While comprehensive *H NMR, 3C NMR, and IR spectral data for 1,1-Diphenylpropane are
not readily available in publicly accessible databases, key mass spectrometry information has
been compiled. The following tables summarize the available quantitative data.

Mass Spectrometry (MS)

The mass spectrum of 1,1-Diphenylpropane provides crucial information regarding its
molecular weight and fragmentation pattern. The major ions observed are presented below.
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Mass-to-Charge Ratio (m/z) Putative Assignment
196 Molecular lon [M]*

167 [M - C2Hs]*

165 [M - C2Hs - H2]*

152 [M - C3Hs]*

Note: The relative intensities of these peaks can vary depending on the ionization method and
instrument conditions.

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and
MS spectra for a small organic molecule such as 1,1-Diphenylpropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of 1,1-Diphenylpropane is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard
5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),
is added for chemical shift calibration (O ppm).

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher, is used.

o Data Acquisition:

o The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve
homogeneity.

o A standard one-pulse *H NMR experiment is performed.

o Key acquisition parameters include a spectral width of approximately 12-15 ppm, a
relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to
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achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the
relative number of protons for each signal, and the chemical shifts are referenced to TMS.

2.1.2. 13C NMR Spectroscopy

Sample Preparation: A more concentrated sample, typically 20-50 mg of 1,1-
Diphenylpropane, is dissolved in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is used.
Data Acquisition:

o A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum with
single lines for each unique carbon atom.

o Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of
2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural
abundance of the 13C isotope.

Data Processing: The FID is processed similarly to the *H NMR data (Fourier transformation,
phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or
TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): As 1,1-Diphenylpropane is a liquid at room temperature,
a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:

o Abackground spectrum of the clean salt plates is first recorded.
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o The sample is then placed in the instrument's sample compartment.

o The IR spectrum is typically recorded over the range of 4000 to 400 cm~1.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 1,1-Diphenylpropane in a volatile organic solvent
(e.g., methanol, dichloromethane) is prepared. The sample is introduced into the mass
spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

lonization: Electron lonization (EI) is a common method for small, volatile molecules. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,1-
Diphenylpropane based on available data and outlines standard methodologies for acquiring
comprehensive spectral information. For definitive structural elucidation, it is recommended to
acquire and interpret the full set of spectroscopic data under controlled experimental
conditions.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diphenylpropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075321#spectroscopic-data-of-1-1-diphenylpropane-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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